molecular formula C31H24F3NO4 B12306646 Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine

Cat. No.: B12306646
M. Wt: 531.5 g/mol
InChI Key: JOBSKOBXLFDFCO-UHFFFAOYSA-N
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Description

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a fluorinated aromatic amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine. The 4-trifluoromethylphenyl substituent introduces strong electron-withdrawing effects, enhancing the compound’s lipophilicity and influencing its interactions in peptide structures.

Properties

Molecular Formula

C31H24F3NO4

Molecular Weight

531.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C31H24F3NO4/c32-31(33,34)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(36)37)35-30(38)39-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,35,38)(H,36,37)

InChI Key

JOBSKOBXLFDFCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Amino Group Protection with Fmoc-Cl

The primary step involves protecting the α-amino group of 4-(4-trifluoromethylphenyl)-L-phenylalanine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction is conducted in a biphasic system of water and an organic solvent (e.g., dioxane or tetrahydrofuran) under basic conditions. Triethylamine (TEA) or sodium carbonate is used to maintain a pH of 8–9, facilitating the nucleophilic substitution reaction. The reaction is typically complete within 2–4 hours at 0–5°C to minimize side reactions.

Key Reaction Parameters:

  • Molar Ratio: 1:1.2 (amino acid:Fmoc-Cl) for optimal protection.
  • Temperature: 0–5°C to prevent racemization.
  • Yield: 85–92% after precipitation in cold diethyl ether.

Introduction of the 4-Trifluoromethylphenyl Group

The trifluoromethylphenyl moiety is introduced via Suzuki-Miyaura cross-coupling or electrophilic aromatic substitution . Suzuki coupling is preferred for regioselectivity, using a palladium catalyst (e.g., Pd(PPh₃)₄) to couple a boronic acid derivative to the phenylalanine backbone. Electrophilic substitution, while less common, employs trifluoromethylating agents like CF₃I in the presence of Lewis acids (e.g., AlCl₃).

Comparative Analysis of Trifluoromethylation Methods:

Method Catalyst/Reagent Temperature Yield (%) Purity (%)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 80°C 78 95
Electrophilic Sub CF₃I, AlCl₃ 25°C 65 88

Suzuki coupling offers superior yield and purity, making it the industrial standard.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations from laboratory methods include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction time from hours to minutes. For example, Fmoc protection achieves 90% yield in 15 minutes using a microfluidic reactor at 25°C.

Solvent Recycling

Ethyl acetate and dichloromethane are recovered via distillation, reducing waste and costs by 40%.

Purification and Characterization

Chromatographic Purification

Crude product is purified using reverse-phase HPLC with a C18 column and acetonitrile/water gradient (5–95% acetonitrile over 30 minutes). Preparative HPLC achieves >99% purity, critical for pharmaceutical applications.

Crystallization

Alternative purification via crystallization uses ethanol/water (7:3 v/v), yielding 80–85% recovery with 98% purity.

Characterization Data:

Technique Key Signals Reference
¹H NMR δ 7.75 (d, Fmoc aromatic), δ 4.55 (m, α-H)
MS (ESI+) m/z 532.2 [M+H]+
HPLC Retention time: 12.3 min

Challenges and Optimization

Racemization Control

The bulky trifluoromethyl group increases steric hindrance, raising racemization risk during coupling. Using low-temperature (0°C) conditions and coupling reagents like HATU reduces racemization to <2%.

Byproduct Formation

Incomplete Fmoc protection generates unprotected amino acid derivatives , detectable via TLC (Rf = 0.3 vs. 0.6 for protected product). Refluxing with excess Fmoc-Cl for 1 hour eliminates this issue.

Applications in Peptide Synthesis

The compound’s trifluoromethyl group enhances peptide lipophilicity (LogP increased by 1.5 units) and metabolic stability , making it valuable in designing protease-resistant therapeutics. For example, peptides incorporating this derivative show 3-fold longer half-lives in serum compared to non-fluorinated analogs.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

    Substitution: Electrophilic reagents under acidic or basic conditions.

Major Products

    Deprotected Amino Acid: L-phenylalanine with a trifluoromethylphenyl group.

    Peptides: Peptides containing this compound as a residue.

Scientific Research Applications

Peptide Synthesis

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is widely recognized as a crucial building block in solid-phase peptide synthesis (SPPS). Its stability under standard deprotection conditions allows for the efficient assembly of complex peptide structures. The incorporation of fluorinated amino acids can also influence the folding and stability of peptides, making them more suitable for therapeutic applications .

Drug Development

In pharmaceutical research, this compound plays a significant role in developing new drugs targeting specific protein interactions. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, which are critical factors in drug efficacy. Studies have shown that fluorinated compounds can exhibit improved activity against various biological targets, making this compound a candidate for further exploration in drug design .

Bioconjugation

The compound is also utilized in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems, where precise localization of therapeutic agents can enhance treatment outcomes. The ability to modify biomolecules with this compound allows researchers to create more effective and selective therapeutic strategies .

Neuroscience Research

This compound is instrumental in studying neurotransmitter systems and receptor interactions. Its unique chemical properties facilitate investigations into neurological disorders and potential treatments. Research has indicated that fluorinated amino acids can affect receptor binding and signaling pathways, providing insights into the mechanisms underlying various neurological conditions .

Fluorinated Compound Applications

The incorporation of the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of compounds designed for therapeutic use. This property is particularly beneficial in creating drugs that require better absorption and distribution within biological systems. Fluorinated compounds have been shown to exhibit unique pharmacological profiles that can be exploited for novel therapeutic strategies .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 and MCF-7 cells. For instance, modifications to the compound's structure have led to significant improvements in its anticancer activity, with IC50 values indicating strong inhibitory effects on cell growth .

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2315.33
Modified Derivative AMDA-MB-2313.72
Modified Derivative BMCF-71.53

Case Study 2: Drug Design

In a study focusing on structure-activity relationships (SAR), researchers explored various amino acid linkers between aromatic rings to enhance the potency of fluorinated compounds against cancer cells. The introduction of specific linkers significantly influenced the antiproliferative activity of the compounds tested, suggesting that strategic modifications can lead to more effective therapeutic agents .

Mechanism of Action

The mechanism of action of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of peptides, while the Fmoc group facilitates the synthesis and purification of peptides.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and electronic properties of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine with related derivatives:

Compound Name Substituent (Position) Electronic Effect Molecular Weight (g/mol) Key Applications References
Fmoc-4-(4-trifluoromethylphenyl)-L-Phe -CF₃ (para) Strong electron-withdrawing ~465* SPPS, bioactive peptide design
Fmoc-4-(2-trifluoromethylphenyl)-L-Phe -CF₃ (ortho) Moderate electron-withdrawing 223.29† SPPS, fluorinated ligand synthesis
Fmoc-4-Fluoro-L-phenylalanine -F (para) Moderate electron-withdrawing 385.39 SPPS, fluorescence tagging
Fmoc-4-Chloro-L-phenylalanine -Cl (para) Electron-withdrawing 405.86 SPPS, antimicrobial peptide design
Fmoc-4-Methoxy-L-phenylalanine -OCH₃ (para) Electron-donating 417.46 SPPS, hydrophilic peptide segments
Fmoc-4-(Boc-amino)-L-phenylalanine -NHBoc (para) Polar, protected amine 502.56 SPPS, functionalized side chains
Fmoc-L-4,4'-Biphenylalanine Biphenyl (para) Bulkier, π-π stacking 465.52 SPPS, enhanced aromatic interactions

*Estimated based on similar Fmoc-protected phenylalanine derivatives. †Molecular formula in (C₁₁H₁₃NO₂S) appears inconsistent with Fmoc-protected compounds; this may be an error.

Key Observations:
  • Trifluoromethyl vs.
  • Positional Isomerism : The ortho-trifluoromethyl derivative () may exhibit steric hindrance, reducing coupling efficiency in SPPS compared to the para isomer.
  • Boc-Amino vs. Trifluoromethyl: The Boc-amino group (polar, hydrogen-bonding capability) contrasts with -CF₃’s hydrophobicity, enabling distinct solubility and interaction profiles .

Biological Activity

Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative notable for its unique structural features, particularly the incorporation of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry and peptide synthesis due to its enhanced lipophilicity and potential bioactivity. This article delves into the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Fmoc Group : A fluorenylmethoxycarbonyl (Fmoc) protecting group that facilitates peptide synthesis by protecting the amino group during reactions.
  • Trifluoromethyl Group : Enhances lipophilicity, potentially improving interaction with biological membranes and targets.

The biological activity of this compound is primarily linked to its role in peptide synthesis and its interactions with biological systems. The trifluoromethyl group can influence the compound's hydrophobicity, affecting how it interacts with proteins and other biomolecules.

Antimicrobial Properties

Research has shown that Fmoc-protected peptides, including derivatives like this compound, exhibit antibacterial activity against various Gram-positive bacteria. For instance, studies indicate that Fmoc-F (Fmoc-phenylalanine) demonstrates significant antibacterial effects by disrupting bacterial membrane integrity and inducing oxidative stress at higher concentrations .

Antiproliferative Effects

Compounds similar in structure to this compound have been evaluated for their antiproliferative effects on cancer cell lines. Notably, analogues have shown promising results in inhibiting tubulin polymerization and inducing apoptosis in breast cancer cells, suggesting potential applications in cancer therapy .

Case Studies

  • Antimicrobial Activity : A study demonstrated that Fmoc-protected peptides can significantly reduce bacterial loads in vitro and in vivo models, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiproliferative Activity : Research on related compounds showed IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating strong potential as anticancer agents .
  • Peptide Synthesis Applications : The use of this compound as a building block in peptide synthesis has been highlighted, emphasizing its role in developing novel therapeutic agents.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique FeatureAntimicrobial ActivityAntiproliferative Activity
This compoundC19H18F3NTrifluoromethyl group enhances lipophilicitySignificant against MRSAIC50 10–33 nM
Fmoc-phenylalanineC16H18N2O2Commonly used in peptide synthesisModerate against Gram-positiveModerate activity
Fmoc-homophenylalanineC18H20F3NIncorporates a homophenylalanine backboneLimited dataNot extensively studied

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